Taxine A

Übersicht

Beschreibung

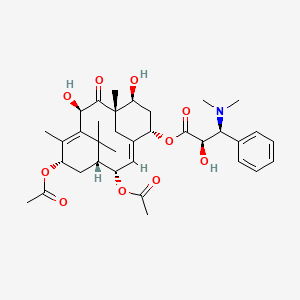

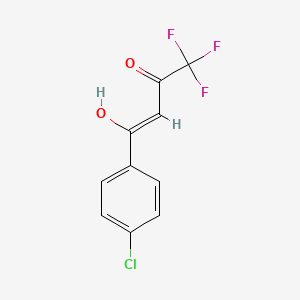

Taxine A is a toxic chemical that can be isolated from the yew tree . It is one of the major taxine alkaloids, along with taxine B . The IUPAC name for Taxine A is 2α,13α-Diacetoxy-7β,10β-dihydroxy-9-oxo-2 (3→20)-abeotaxa-4 (20),11-dien-5α-yl (2 R ,3 S )-3- (dimethylamino)-2-hydroxy-3-phenylpropanoate . Its chemical formula is C35H47NO10 .

Synthesis Analysis

The biosynthesis of Taxine A involves three steps: the diterpene precursor biosynthesis of taxadiene by involving more carbocycles, the biosynthesis of baccatin III by involving more hydroxylase and acetylase enzymes, and the formation of Taxol side chains by phenylation .Molecular Structure Analysis

Taxine A has a complex molecular structure. It is a diterpenoid with a tricyclic core and an unusual oxytane ring . The full structure of Taxine A was reported in 1982 .Chemical Reactions Analysis

Taxine A, especially taxine B, binds to the sodium and calcium channels of cardiomyocytes and causes their blockade . Blockage of sodium and calcium channels leads to impairment of the conduction system of the heart, reduction of excitability and conduction velocity .Physical And Chemical Properties Analysis

Taxine A has a molar mass of 641.751 g·mol−1 . It has a melting point of 204-206 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Antitumor Effects

Taxine A is widely recognized for its antitumor properties . It’s used in the treatment of solid tumors, including those of the breast, ovary, lung, bladder, prostate, esophagus, and melanoma . The compound works by stabilizing microtubules, which inhibits cell division and induces apoptosis in cancer cells.

Cardiotoxicity Mechanism Study

The acute toxic effects of Taxine A, particularly on the cardiovascular system, are of significant interest. Taxine A binds to sodium and calcium channels of cardiomyocytes, causing their blockade . This mechanism is crucial for developing antidotes and understanding accidental poisonings.

Antioxidant Activity

Taxine A exhibits antioxidant effects , which are beneficial in protecting cells from oxidative stress. This property is essential in researching diseases where oxidative stress plays a role, such as neurodegenerative disorders and cardiovascular diseases .

Antimicrobial Properties

Research has shown that Taxine A possesses antimicrobial properties . It’s being studied for its effectiveness against various bacterial and fungal infections, which could lead to the development of new antimicrobial agents .

Anti-inflammatory Applications

The anti-inflammatory effects of Taxine A are being explored for potential use in treating inflammatory conditions. By modulating the body’s inflammatory response, Taxine A could help in managing diseases like arthritis and inflammatory bowel disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic parameters of Taxine A is crucial for its application in clinical settings. Studies focus on its absorption, distribution, metabolism, and excretion to optimize its therapeutic use and minimize toxicity .

Neurotoxicity Research

Taxine A’s potential neurotoxic effects are a subject of research, particularly in the context of its therapeutic window. This research is vital for ensuring the safe use of Taxine A in clinical treatments .

Development of Antidotes

Due to its toxic nature, there is ongoing research into developing antidotes for Taxine A poisoning. This is particularly important for cases of accidental ingestion of yew plant material, which contains Taxine A .

Wirkmechanismus

Target of Action

Taxine A, a major alkaloid found in yew trees, primarily targets the sodium and calcium channels of myocardial cells . These channels play a crucial role in the electrical conduction system of the heart, which is responsible for the heart’s rhythmic contractions .

Mode of Action

Taxine A interacts with its targets by binding to the sodium and calcium channels of myocardial cells, causing their blockade . This interference disrupts the normal flow of sodium and calcium ions, leading to an increase in cytoplasmic calcium concentrations . This disruption can affect the heart’s rhythm and lead to cardiotoxic effects .

Biochemical Pathways

The primary biochemical pathway affected by Taxine A involves the regulation of sodium and calcium ion channels in myocardial cells . By blocking these channels, Taxine A disrupts the normal ion balance within the cells, leading to increased cytoplasmic calcium concentrations . This can have downstream effects on various cellular processes, including muscle contraction and signal transduction .

Pharmacokinetics

It is known that taxine alkaloids are absorbed quickly from the intestine and can cause death due to their toxic effect on the cardiovascular system . They are also absorbed efficiently via the skin

Result of Action

The primary result of Taxine A’s action is its cardiotoxic effect . By blocking sodium and calcium channels, Taxine A disrupts the normal functioning of the heart, which can lead to symptoms such as irregular heart rhythms and, in severe cases, cardiac arrest .

Action Environment

The action of Taxine A can be influenced by various environmental factors. For instance, the amount of taxine alkaloids, including Taxine A, can vary depending on the species of yew . Furthermore, the handling of yew species can also influence the absorption of Taxine A, with efficient absorption occurring through the skin . Therefore, caution should be exercised when handling yew species to prevent potential intoxication .

Safety and Hazards

Taxine A is a cardiotoxin . It is absorbed quickly from the intestine and in high enough quantities can cause death due to general cardiac failure, cardiac arrest, or respiratory failure . Despite their significant use in anticancer treatment, attention should also be focused on the risk of fatal intoxication due to ingestion of extracts from these plants, which are commonly found in our surroundings .

Zukünftige Richtungen

There is a high demand for Taxol, but there is a low yield from Taxus species . Therefore, improving taxane production from Taxus plant through genetic engineering still faces challenges such as gene transformation, regulation of transcription factor, and overexpression of rate-limiting genes . In addition, there have been efforts to produce taxanes in bacteria and yeasts by heterologous expression .

Eigenschaften

IUPAC Name |

[(1R,2S,3E,5S,7S,8S,10R,13S)-2,13-diacetyloxy-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23-,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTXAHKUCAQPQA-MCBQMXOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3O)OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201098349 | |

| Record name | Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201098349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1361-49-5 | |

| Record name | Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001361495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxine A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201098349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, beta-(dimethylamino)-alpha-hydroxy-, 2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo(9.3.1.1(4,8))hexadeca-3,11-dien-5-yl ester, (1S-(1R*,2S*,3E,5R*-(alphaS*,betaR*),7R*,8R*,10S*,13R*))- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ORV5NB1NST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-methoxyphenyl)-3-(2-methylphenyl)-2,5-bis(sulfanylidene)-4H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1239667.png)

![6-amino-4-[(E)-2-(2-furyl)-1-methylvinyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1239671.png)

![(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B1239676.png)

![(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B1239684.png)